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molecular formula C22H16N2S2 B8637830 3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 667938-13-8

3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile

Cat. No. B8637830
M. Wt: 372.5 g/mol
InChI Key: WNFABWTVUQWATM-UHFFFAOYSA-N
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Patent
US07314511B2

Procedure details

4-Methylthiophenol (3.41 g, 27.5 mmol), potassium carbonate (3.80 g, 27.5 mmol) and ditosylated dicyanohydroquinone (i.e. product A) (5.00 g, 10.7 mmol) in DMF (40 mL) were reacted as described above. The mixture was isolated as described above to give a yellow solid. The solid was purified by flash column chromatography (gradient elution: 5%-10%-30% ethyl acetate:isohexane, finally dichloromethane) to give the title compound as a yellow solid (2.07 g, 52%). [Found: C, 69.9%; H, 4.4%; N, 7.3%; S, 16.9%; C22H16N2S2 requires C, 70.9%, H, 4.3%, N, 7.5%, S, 17.2%]; MS (EI+) 372 (M+, 100%), 357 (M-CH3, 5%), 123 (CH3C6H4S, 15), 91 (CH3C6H4, 15).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ditosylated dicyanohydroquinone
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
product A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C[N:16]([CH:18]=O)C>>[CH3:5][CH2:4][CH2:3][CH:2]([CH3:7])[CH3:1].[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:2]2[CH:7]=[CH:6][C:5]([S:8][C:5]3[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=3)=[C:4]([C:18]#[N:16])[C:3]=2[C:18]#[N:16])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.41 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
3.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ditosylated dicyanohydroquinone
Quantity
5 g
Type
reactant
Smiles
Name
product A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was isolated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash column chromatography (
WASH
Type
WASH
Details
gradient elution

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
CC1=CC=C(C=C1)SC1=C(C(C#N)=C(C=C1)SC1=CC=C(C=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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